molecular formula C14H20FNO B13226004 {1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol

Katalognummer: B13226004
Molekulargewicht: 237.31 g/mol
InChI-Schlüssel: TVJCDQQWFCSMHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol is an organic compound with a molecular formula of C14H20FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a cyclopentylmethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, cyclopentylmethanol, and an appropriate amine.

    Formation of Intermediate: The first step involves the formation of an imine intermediate by reacting 3-fluorobenzaldehyde with the amine under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Cyclization: The amine is then subjected to cyclization with cyclopentylmethanol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Wissenschaftliche Forschungsanwendungen

{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol
  • {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
  • {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol

Uniqueness

{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties

Eigenschaften

Molekularformel

C14H20FNO

Molekulargewicht

237.31 g/mol

IUPAC-Name

[1-[2-amino-1-(3-fluorophenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H20FNO/c15-12-5-3-4-11(8-12)13(9-16)14(10-17)6-1-2-7-14/h3-5,8,13,17H,1-2,6-7,9-10,16H2

InChI-Schlüssel

TVJCDQQWFCSMHB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.